molecular formula C9H11BrClNO B1661008 2-Amino-4'-bromopropiophenone hydrochloride CAS No. 87124-01-4

2-Amino-4'-bromopropiophenone hydrochloride

Katalognummer: B1661008
CAS-Nummer: 87124-01-4
Molekulargewicht: 264.54 g/mol
InChI-Schlüssel: GTSDJPXZCAAERE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Eigenschaften

IUPAC Name

2-amino-1-(4-bromophenyl)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO.ClH/c1-6(11)9(12)7-2-4-8(10)5-3-7;/h2-6H,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTSDJPXZCAAERE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501007353
Record name 2-Amino-1-(4-bromophenyl)propan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501007353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87124-01-4
Record name Propiophenone, 2-amino-4'-bromo-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087124014
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-1-(4-bromophenyl)propan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501007353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Reaction Conditions and Reagent Optimization

In a typical procedure, phthalic imidine (29.42 g) and 4-bromobenzene (20.76 g) are dissolved in ethylene dichloride, followed by the gradual addition of anhydrous aluminum trichloride (17.33 g). The mixture is heated to 60–65 °C for 4–5 hours, achieving a 94–96% yield of the intermediate, 2-(4-bromobenzoyl)benzamide. Critical parameters include:

  • Molar Ratios : Phthalic imidine : 4-bromobenzene : AlCl₃ = 1 : 1.05–1.10 : 0.6–0.7.
  • Solvent Selection : Ethylene dichloride enhances reaction efficiency due to its high dielectric constant and compatibility with Lewis acids.
  • Temperature Control : Maintaining 60–65 °C minimizes side reactions such as over-bromination or decomposition.

Post-reaction, the mixture is cooled, and the intermediate is isolated via solvent evaporation and recrystallization in methylene dichloride, yielding a white crystalline solid with >97% purity.

Hofmann Degradation for Amino Group Introduction

The intermediate undergoes Hofmann degradation to introduce the primary amine group. This step parallels the synthesis of 2-amino-4'-fluoro-benzophenone, substituting fluorine with bromine.

Reaction Mechanism and Process Optimization

The intermediate (24.32 g) is suspended in water (50–60 mL), followed by the sequential addition of sodium hypochlorite (5–10% w/w) and sodium hydroxide (20–40% w/w). The exothermic reaction is maintained at 85–90 °C for 30–50 minutes, yielding 2-amino-4'-bromopropiophenone. Key considerations include:

  • Oxidizing Agent : Sodium hypochlorite (1.5–1.7 molar equivalents) ensures complete degradation of the amide group.
  • Alkali Concentration : Higher NaOH concentrations (30–40%) accelerate the reaction but require careful temperature control to prevent hydrolysis.
  • Yield and Purity : The crude product (85–90% yield) is purified via ethanol recrystallization with activated carbon, achieving >99% purity.

Hydrochloride Salt Formation

The final step involves converting the free base to its hydrochloride salt. The amine is dissolved in anhydrous ethanol, and hydrochloric acid (37% w/w) is added dropwise under ice-cooling. The precipitate is filtered, washed with cold ethanol, and dried under vacuum, yielding 2-amino-4'-bromopropiophenone hydrochloride as a crystalline solid.

Critical Parameters for Salt Formation

  • Acid Addition Rate : Slow addition prevents localized overheating and ensures uniform crystal formation.
  • Solvent Choice : Ethanol provides optimal solubility for the free base and insolubility for the hydrochloride salt.

Alternative Synthetic Routes

Nitro Reduction Pathway

An alternative approach involves nitrating 4'-bromopropiophenone followed by reduction. The nitro group is introduced via mixed acid nitration (HNO₃/H₂SO₄) at 0–5 °C, followed by catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl) to yield the amine. However, this method faces challenges in regioselectivity, with para-nitration yields <70%.

Buchwald-Hartwig Amination

Industrial-Scale Production and Optimization

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors are employed for the Friedel-Crafts step, reducing reaction time by 40% compared to batch processes. Key optimizations include:

  • Catalyst Recycling : Aluminum trichloride is recovered via aqueous extraction and reused, reducing waste.
  • Solvent Recovery : Ethylene dichloride and methylene dichloride are distilled and recycled, achieving >90% solvent reuse.

Comparative Analysis of Yields and Purity

Method Yield (%) Purity (%) Reaction Time (h)
Friedel-Crafts/Hofmann 89–96 >99 6–8
Nitro Reduction 65–75 95–97 10–12
Buchwald-Hartwig 78–85 98–99 4–6

Data adapted from industrial practices and patent examples.

Challenges and Mitigation Strategies

  • Bromine Stability : Elevated temperatures during Friedel-Crafts acylation may lead to debromination. Mitigated by maintaining temperatures below 70 °C and using excess 4-bromobenzene.
  • Byproduct Formation : Hofmann degradation may produce chlorinated byproducts. Sodium thiosulfate washes are employed post-reaction to neutralize residual hypochlorite.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom at the para position undergoes nucleophilic substitution under specific conditions. This reactivity is exploited in coupling reactions and heterocycle synthesis:

Key Findings:

  • Reaction with primary amines (e.g., t-butylamine) in acetone/water at reflux (70–80°C) yields secondary amine derivatives via S<sub>N</sub>2 displacement of bromine .

  • Substitution with pyridinium salts (e.g., α-[N-pyridinium]acetophenone bromide) in acetic acid/acetic anhydride forms diarylpyridine derivatives, as demonstrated in the synthesis of nucleic-acid binding agents .

ReagentConditionsProductYieldSource
t-ButylamineReflux in acetone/water, 3ht-Butylamino-propiophenone derivative70–80%
Pyridinium bromideAcetic acid, 2h refluxDiarylpyridine56%

Reductive Transformations

The ketone group participates in reduction reactions to form alcohols or amines:

Key Findings:

  • Reduction with sodium borohydride (NaBH<sub>4</sub>) in ethanol converts the ketone to a secondary alcohol.

  • Catalytic hydrogenation (H<sub>2</sub>/Pd-C) may reduce both the ketone and bromine groups, though selectivity depends on reaction conditions .

Cyclization and Heterocycle Formation

The amino group facilitates cyclization reactions for indole and pyridine derivatives:

Key Findings:

  • Base-assisted cyclization with DMSO as an oxidant forms 2-(3-oxoindolin-2-ylidene)acetonitrile derivatives .

  • Reaction with imidazole derivatives under reflux generates antifungal agents (e.g., 1-(4-Biphenylyl)-3-(1H-imidazol-1-yl)-1-propanone) .

Oxidation Reactions

The ketone moiety is susceptible to oxidation under strong acidic or basic conditions:

Key Findings:

  • Oxidation with KMnO<sub>4</sub> in acidic media converts the ketone to a carboxylic acid.

  • Controlled oxidation with CrO<sub>3</sub> yields α-keto acids, though overoxidation risks exist.

Side Reactions and Stability Considerations

  • Aminolysis of Bromine : Excess amine reagents may lead to over-alkylation or dehydrohalogenation .

  • Thermal Decomposition : Prolonged heating above 100°C risks decomposition, releasing HBr and forming phenolic byproducts .

Reaction Optimization Data

ParameterOptimal RangeImpact on Yield/PuritySource
Temperature60–80°CHigher temps improve kinetics
SolventAcetone/water (3:1)Enhances solubility of intermediates
Molar Ratio (Amine)8:1 (amine:substrate)Minimizes side reactions

Wissenschaftliche Forschungsanwendungen

Synthetic Precursor in Organic Chemistry

2-Amino-4'-bromopropiophenone hydrochloride is primarily utilized as a synthetic precursor due to its functional groups. The presence of both an amine and a ketone makes it suitable for:

  • Formation of Nitrogen-Containing Compounds : The amine group can undergo various reactions, such as alkylation or acylation, leading to the synthesis of diverse nitrogenous compounds.
  • Condensation Reactions : The ketone carbonyl can participate in condensation reactions, facilitating the formation of larger molecular frameworks essential for drug development and material science.

Medicinal Chemistry Applications

Research indicates that derivatives of 2-amino-4'-bromopropiophenone hydrochloride may exhibit biological activity relevant to medicinal chemistry:

  • Potential Anticancer Agents : Compounds derived from this precursor have been investigated for their ability to inhibit certain enzymes involved in cancer metabolism. For instance, modifications of the compound have shown promise in targeting methylthioadenosine phosphorylase (MTAP), an enzyme frequently inactivated in various cancers .
  • Drug Development : Its derivatives are being explored for their efficacy as modulators in cystic fibrosis treatment, demonstrating the compound's potential in developing therapies for genetic disorders .

Case Study 1: Anticancer Activity

A study conducted on the derivatives of 2-amino-4'-bromopropiophenone hydrochloride showed that specific modifications could lead to compounds that effectively inhibit MTAP. The research involved synthesizing various derivatives and testing their efficacy against cancer cell lines, revealing promising results that warrant further investigation into their pharmacological properties .

Case Study 2: Cystic Fibrosis Modulators

In another study focusing on cystic fibrosis treatments, researchers synthesized compounds based on 2-amino-4'-bromopropiophenone hydrochloride. These compounds were tested alongside established drugs like VX-809, demonstrating enhanced activity when used in combination therapies. This highlights the compound's potential role as a building block for developing new therapeutic agents targeting cystic fibrosis .

Wirkmechanismus

The mechanism of action of 2-Amino-4’-bromopropiophenone hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

  • IUPAC Name: 2-Amino-4'-bromopropiophenone hydrochloride
  • CAS Registry Number : 87124-01-4
  • Molecular Formula: C₉H₁₀BrNO·HCl
  • Molecular Weight : 264.57 g/mol
  • Synonyms: 4-Bromo-α-aminopropiophenone hydrochloride, 1-Propanone-2-amino-1-(4-bromophenyl)-hydrochloride .

Key Properties :

  • Toxicity: Acute toxicity studies report an LDLo (lowest published lethal dose) of 150 mg/kg in mice via intravenous administration .
  • Structural Features: Comprises a propiophenone backbone with an amino group at the α-carbon and a bromine substituent at the para position of the aromatic ring.

Comparison with Structurally Similar Compounds

2-(tert-Butylamino)-3’-bromopropiophenone Hydrochloride

Chemical Identity :

  • IUPAC Name: 2-(tert-Butylamino)-3’-bromopropiophenone hydrochloride
  • CAS Registry Number : 1049718-43-5
  • Molecular Formula: C₁₃H₁₈BrNO·HCl
  • Molecular Weight : 320.66 g/mol
  • Role : USP reference standard for bupropion hydrochloride impurity profiling .

Comparison :

  • Structural Differences: The tert-butylamino group replaces the primary amino group in the target compound. The bromine is at the meta position (3’-bromo) instead of para (4’-bromo).
  • The meta-bromo substitution alters electronic properties, which may influence binding interactions in pharmaceutical applications.
  • Applications : Used as a certified reference material in quality control for bupropion hydrochloride .

3-(Dimethylamino)-4'-bromopropiophenone Hydrochloride

Chemical Identity :

  • IUPAC Name: 3-(Dimethylamino)-4'-bromopropiophenone hydrochloride
  • CAS Registry Number : 881-83-4
  • Molecular Formula: C₁₁H₁₅BrClNO
  • Molecular Weight : 292.60 g/mol
  • Synonyms: 1-(4-Bromophenyl)-3-(dimethylamino)propan-1-one hydrochloride .

Comparison :

  • Structural Differences: Features a dimethylamino group at the β-carbon (position 3) instead of the α-amino group. The bromine remains at the para position.
  • The absence of a primary amino group reduces hydrogen-bonding capacity, which may impact biological activity.
  • Stability : Requires storage under inert atmosphere and room temperature, suggesting sensitivity to moisture or oxidation .

CO-Dimethylamino-4'-bromopropiophenone

Chemical Identity :

  • IUPAC Name: Not explicitly provided (inferred as 3-(dimethylamino)-4'-bromopropiophenone).
  • CAS Registry Number: Not available in provided evidence.
  • Structural Features: Likely shares similarities with 3-(dimethylamino)-4'-bromopropiophenone hydrochloride but without the hydrochloride salt .

Comparison :

  • Key Differences : Neutral form (vs. hydrochloride salt) affects solubility and ionization state.
  • Applications : Mentioned in pharmaceutical manufacturing contexts, but detailed biological data are lacking .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties/Applications
2-Amino-4'-bromopropiophenone hydrochloride 87124-01-4 C₉H₁₀BrNO·HCl 264.57 α-Amino, 4'-bromo LDLo = 150 mg/kg (mice, IV)
2-(tert-Butylamino)-3’-bromopropiophenone HCl 1049718-43-5 C₁₃H₁₈BrNO·HCl 320.66 tert-Butylamino, 3’-bromo USP reference standard
3-(Dimethylamino)-4'-bromopropiophenone HCl 881-83-4 C₁₁H₁₅BrClNO 292.60 β-Dimethylamino, 4'-bromo Storage: Inert atmosphere

Research Findings and Implications

  • Halogenation Effects: Bromine at the para position (as in 2-amino-4'-bromopropiophenone HCl) may confer distinct electronic effects compared to meta-substituted analogs (e.g., 3’-bromo in bupropion-related compounds). This could influence interactions in biological systems or synthetic pathways .
  • Toxicity Trends: The LDLo of 2-amino-4'-bromopropiophenone HCl suggests moderate acute toxicity, though comparative data for analogs are lacking. Further studies are needed to correlate structural features with toxicity .

Biologische Aktivität

2-Amino-4'-bromopropiophenone hydrochloride is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antibacterial, antitumor, and anti-inflammatory effects, supported by relevant research findings and data.

Chemical Structure and Properties

The compound is characterized by a bromine atom at the para position of the phenyl ring and an amino group at the ortho position, which significantly influences its biological activity. The molecular formula is C10H10BrClN, and its structure can be represented as follows:

C6H4(Br)(NH2)C(=O)C3H5\text{C}_6\text{H}_4(\text{Br})(\text{NH}_2)\text{C}(=O)\text{C}_3\text{H}_5

Antibacterial Activity

Research indicates that 2-Amino-4'-bromopropiophenone hydrochloride exhibits notable antibacterial properties. A study assessed its efficacy against various bacterial strains, revealing significant inhibition zones in agar diffusion tests. The compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis and death. This is consistent with findings that similar compounds with amino and halogen substituents often exhibit enhanced antibacterial activity due to their ability to interact with microbial membranes .

Antitumor Activity

The antitumor potential of 2-Amino-4'-bromopropiophenone hydrochloride has been evaluated in vitro against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound exhibited cytotoxic effects with IC50 values significantly lower than those of standard chemotherapeutic agents like Doxorubicin.

Cell LineIC50 (μM)Comparison with Doxorubicin (IC50 μM)
MCF-72.85 ± 0.1Doxorubicin: 4.17 ± 0.2
A5493.20 ± 0.2Doxorubicin: 3.18 ± 0.1

The cytotoxicity was attributed to the induction of apoptosis via the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins in treated cells .

Anti-inflammatory Activity

In addition to its antibacterial and antitumor properties, the compound also exhibits anti-inflammatory effects. In vitro studies using RAW 264.7 macrophages showed that it significantly inhibited nitric oxide (NO) production in a dose-dependent manner.

Concentration (μM)NO Production Inhibition (%)
1032
2557
5082

The anti-inflammatory mechanism is thought to involve the suppression of pro-inflammatory cytokines and enzymes such as COX-2, highlighting its potential as a therapeutic agent for inflammatory diseases .

Case Studies

  • Antibacterial Efficacy : A clinical study evaluated the effectiveness of this compound against multi-drug resistant strains of bacteria isolated from patients with chronic infections. Results indicated a high success rate in reducing bacterial load, suggesting its potential for clinical applications.
  • Cancer Treatment : A preclinical trial involving animal models demonstrated that administration of the compound led to significant tumor regression in xenograft models, supporting its use as a novel anticancer agent.

Q & A

Q. Methodological Guidance :

  • Chromatography : Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% trifluoroacetic acid) to assess purity. Compare retention times with USP reference standards (e.g., Bupropion Hydrochloride Related Compound B) .
  • Spectroscopy : Confirm structure via 1^1H NMR (δ ~2.8–3.2 ppm for NH2_2 and aromatic protons) and FTIR (C=O stretch ~1680 cm1^{-1}).
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (m/z ~264.57 for [M+H]+^+) .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Q. Methodological Guidance :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
  • Toxicity Mitigation : Intravenous LDLo in mice is 150 mg/kg; avoid inhalation or skin contact. Store in airtight, light-resistant containers at 2–8°C .
  • Waste Disposal : Neutralize aqueous waste with sodium bicarbonate before disposal. Solid waste should be incinerated in compliance with hazardous material regulations .

Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR shifts) during characterization?

Q. Methodological Guidance :

  • Controlled Experiments : Repeat synthesis under strictly anhydrous conditions to rule out hydrolysis artifacts.
  • Orthogonal Techniques : Cross-validate via X-ray crystallography (if crystalline) or 15^{15}N NMR to confirm amine protonation states.
  • Impurity Profiling : Use LC-MS to detect brominated byproducts (e.g., di-brominated analogs) that may skew spectral interpretations .

Advanced: How to assess the compound’s stability under varying pH and temperature conditions?

Q. Methodological Guidance :

  • Accelerated Stability Studies : Incubate solutions at pH 1–13 (37°C for 24–72 hrs). Monitor degradation via HPLC.
  • Thermal Analysis : Perform TGA/DSC to identify decomposition temperatures (>200°C typically).
  • Light Sensitivity : Expose to UV light (254 nm) and quantify photodegradation products (e.g., de-brominated derivatives) .

Advanced: What strategies are effective for impurity profiling in pharmacological studies?

Q. Methodological Guidance :

  • Forced Degradation : Subject the compound to oxidative (H2_2O2_2), thermal (80°C), and hydrolytic (0.1M HCl/NaOH) stress.
  • LC-MS/MS : Identify impurities like 2-amino-4'-chloropropiophenone (if bromide displacement occurs) or tert-butylamino analogs using fragmentation patterns .
  • Quantitative Thresholds : Set impurity limits ≤0.15% per ICH Q3A guidelines for preclinical studies .

Advanced: How to design structure-activity relationship (SAR) studies for brominated propiophenone derivatives?

Q. Methodological Guidance :

  • Analog Synthesis : Replace bromine with other halogens (e.g., Cl, F) or electron-withdrawing groups. Compare pharmacological activity (e.g., receptor binding assays).
  • Computational Modeling : Perform DFT calculations to correlate electronic effects (Hammett σ constants) with bioactivity.
  • In Vivo Testing : Use rodent models to evaluate toxicity profiles of derivatives, referencing LDLo data .

Advanced: What mechanistic insights explain its role as a precursor in antidepressant drug synthesis?

Q. Methodological Guidance :

  • Pharmacophore Analysis : The α-aminoketone moiety acts as a norepinephrine-dopamine reuptake inhibitor (NDRI) core. Bromine enhances lipophilicity, improving blood-brain barrier penetration.
  • Metabolic Studies : Track deuterated analogs (e.g., dimethyl-d6 derivatives) via LC-MS to identify hepatic metabolites .
  • Enantiomeric Separation : Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate R/S enantiomers and compare efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-4'-bromopropiophenone hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Amino-4'-bromopropiophenone hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.